molecular formula C10H12N2O2 B2951688 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine CAS No. 2168382-79-2

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine

Cat. No.: B2951688
CAS No.: 2168382-79-2
M. Wt: 192.218
InChI Key: SICULBOWHUQFNW-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of propargyl bromide and a suitable pyridazine derivative. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is unique due to its pyrano[4,3-c]pyridazine core, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-prop-2-enoxy-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-4-14-10-6-8-7-13-5-3-9(8)11-12-10/h2,6H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICULBOWHUQFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN=C2CCOCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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